molecular formula C14H18N4O7 B3837376 ethyl 4-{[3-(acetylamino)-2,2-dinitropropyl]amino}benzoate

ethyl 4-{[3-(acetylamino)-2,2-dinitropropyl]amino}benzoate

Cat. No. B3837376
M. Wt: 354.32 g/mol
InChI Key: JWDJXVACXGELBW-UHFFFAOYSA-N
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Description

Benzoate compounds are commonly used in the medical field as local anesthetics . They act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness, making them convenient for local surgery and treatment .


Synthesis Analysis

The synthesis of benzoate compounds often involves the design of a target molecule, which is then modified by bioisostere formation and modification with alkyl groups . The synthesis process typically involves three steps: alkylation, esterification, and another alkylation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoate compounds typically include alkylation and esterification .

Mechanism of Action

Local anesthetics like benzoate compounds work by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane. They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Future Directions

The future directions in the research and development of benzoate compounds involve the design and synthesis of new compounds with improved properties and lower toxicity . These compounds are evaluated via various tests such as surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .

properties

IUPAC Name

ethyl 4-[(3-acetamido-2,2-dinitropropyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O7/c1-3-25-13(20)11-4-6-12(7-5-11)16-9-14(17(21)22,18(23)24)8-15-10(2)19/h4-7,16H,3,8-9H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDJXVACXGELBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(CNC(=O)C)([N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(3-acetamido-2,2-dinitropropyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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